
壳聚糖
概览
描述
Chitin is an amino-sugar polysaccharide, primarily found in the exoskeletons of arthropods, cell walls of fungi, and certain algae. It's a significant biopolymer, second only to cellulose in terms of natural abundance. Chitin serves as a supporting element in various extracellular structures, playing a crucial role in the structural integrity of organisms it is found in (Cohen, 1987).
Synthesis Analysis
Chitin synthesis is a complex, multifaceted process involving various cellular activities. It starts from simple metabolite transformations, leading to polymerization of N-acetyl-o-glucosamine into chitin. This process involves several enzymes, with chitin synthase being the key enzyme responsible for polymerization. The synthesis mechanism and regulation have been studied in both insect and fungal systems, revealing common principles and differences in gene organization, enzymatic properties, cellular localization, and regulation (Merzendorfer, 2011).
Molecular Structure Analysis
The molecular structure of chitin involves polymerization of N-acetylglucosamine, which assembles into microfibrils approximately 20 sugar chains thick. These microfibrils are crucial structural components in natural biocomposites, providing support and resistance. Detailed structural analysis using X-ray diffraction has revealed that chitin chains form hydrogen-bonded sheets, linked by specific bonds, with a statistical distribution of side-chain orientations ensuring all hydroxyl groups form hydrogen bonds. The structure of α-chitin, in particular, has been determined, showing adjacent chains with alternating sense, or antiparallel orientation (Minke & Blackwell, 1978).
Chemical Reactions and Properties
Chitin undergoes controlled modification reactions to create derivatives with well-defined structures, leading to advanced functions. These reactions include hydrolysis, deacetylation, acylation, and graft copolymerization, among others. Controlled functionalization has made it possible to synthesize non-natural branched polysaccharides, showcasing chitin's versatility as a functional biopolymer (Kurita, 2001).
Physical Properties Analysis
Chitin's ability to structure into hierarchical assemblies across nano- and macroscales imparts toughness and resistance to materials, adding adaptability, tunability, and versatility. Its colloidal features in dispersed media are central to its use, serving as a building block for the construction of emerging materials. The isolation, deconstruction, and fractionation of chitin nanostructures, along with methods for their modification and assembly, highlight the role of nanochitin in dynamic and functional structures (Bai et al., 2022).
Chemical Properties Analysis
Chitin's chemical properties are significantly influenced by its structural configuration, leading to diverse functionalities. Its role in fungal pathogenesis, for instance, underscores its importance beyond mere structural support. Chitin's synthesis and degradation are tightly coordinated and regulated processes, crucial for organism growth and development. Understanding the biochemical and biophysical transformations involved in chitin polymerization and degradation is essential for exploring its chemical properties and applications in various fields (Cohen, 2010).
科研应用
生物医学科学:壳聚糖及其衍生物壳聚糖在药物传递系统、生物材料以及水凝胶、微球和支架等各种形式中被使用 (Ahmad et al., 2020)。
组织工程和干细胞技术:由于其独特的物理化学和生物特性,壳聚糖在这些领域是一种有前途的生物材料 (Wan & Tai, 2013)。
各种工业应用:壳聚糖被用于纤维和薄膜制造、纸张添加剂、金属离子回收、半合成聚合物、絮凝剂、杀菌剂和生物化学 (Muzzarelli, 1983)。
纳米技术和生物工程:壳聚糖的作用延伸到纳米技术,包括其结构、生物合成、酶和基因工程应用 (Khoushab & Yamabhai, 2010)。
生物医学应用:壳聚糖和壳聚糖纳米纤维广泛应用于组织工程支架、药物传递、伤口敷料和抗菌涂层 (Jayakumar et al., 2010)。
制药和生物医学应用:壳聚糖,一种壳聚糖衍生物,在基因治疗、再生医学、皮肤科和生物传感器中具有重要意义 (Jasim, 2021)。
疾病诊断和技术发展:壳聚糖的识别对于推动现代壳聚糖相关技术和诊断至关重要 (Tsurkan et al., 2021)。
材料科学和食品技术:壳聚糖和壳聚糖在食品包装、细胞培养和组织工程中具有潜在应用 (Kumar et al., 2020)。
医疗器械中的生物相容材料:这些材料用于治疗、增强或替代体内的组织、器官或功能,包括伤口愈合管理 (Islam et al., 2017)。
纳米颗粒合成:壳聚糖纳米晶体用于合成银纳米颗粒 (Liu et al., 2020)。
生物传感器和生物标志物:壳聚糖参与生物传感器和生物标志物检测的发展 (Jain et al., 2015)。
食品保鲜和作物保护:壳聚糖在延长食品产品的保质期和抑制作物中的微生物病原体方面发挥作用 (Muzzarelli et al., 2012)。
生物制药应用:从昆虫中提取的壳聚糖被用于生物制药应用 (Meky et al., 2017)。
抗菌和无毒特性:壳聚糖衍生物被用于医学和生物学中增强的抗菌特性 (Haj et al., 2020)。
多糖修饰:溶液等离子体过程用于修饰壳聚糖等多糖 (Chokradjaroen et al., 2021)。
Safety And Hazards
- Chitin is generally considered safe for humans and the environment.
- However, handling large quantities of chitin dust may cause respiratory irritation.
- Chitosan, derived from chitin, is used in various applications, including wound healing and drug delivery.
8.
未来方向
- Research continues to explore chitin’s potential in fields like agriculture, medicine, and biotechnology.
- Developing sustainable methods for chitin extraction and modification is an ongoing focus.
性质
IUPAC Name |
N-[(2R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4?,5?,6?,7?,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRNDRQMDRJTHS-WTZNIHQSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1[C@@H](OC(C(C1O)O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Amorphous solid; [Merck Index] White semitransparent solid; [HSDB] | |
| Record name | Chitin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12895 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Practically insoluble in water, dilute acids, dilute and concentrated alkalies, alcohols, other organic solvents; soluble in concentrated hydrochloric acid, sulfuric acid, 78-97% phosphoric acid, anhydrous formic acid | |
| Record name | CHITIN UNSPECIFIED | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7215 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
N-[(2R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |
Color/Form |
White, amorphous, semitransparent mass | |
CAS RN |
1398-61-4 | |
| Record name | Chitin | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Chitin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.313 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHITIN UNSPECIFIED | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7215 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。



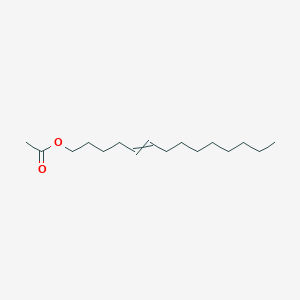
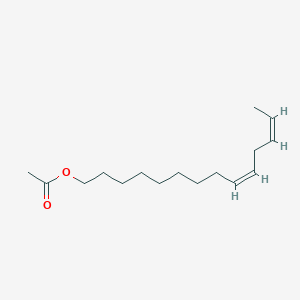


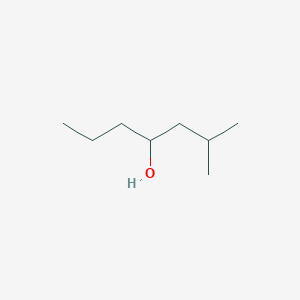
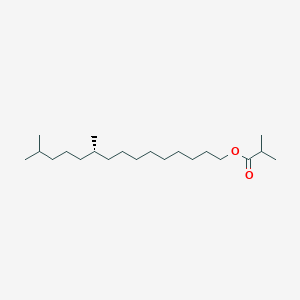
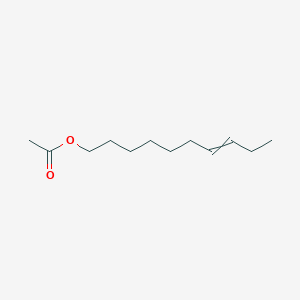
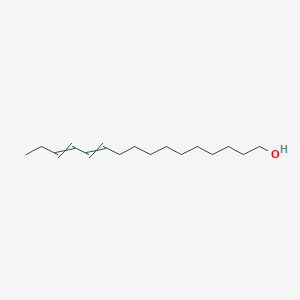


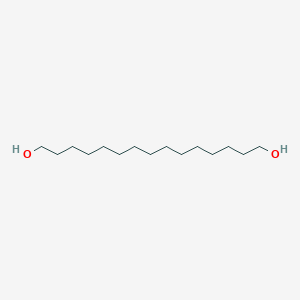
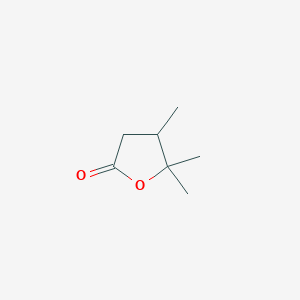
![2H-Furo[2,3-c]pyran-2-one](/img/structure/B13469.png)
